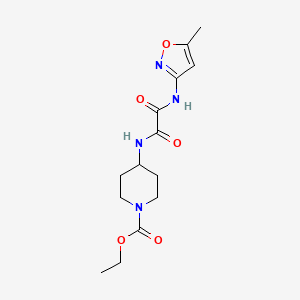

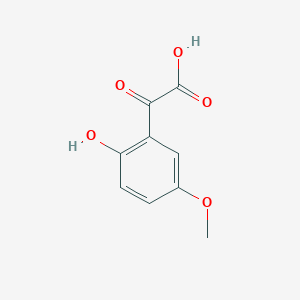

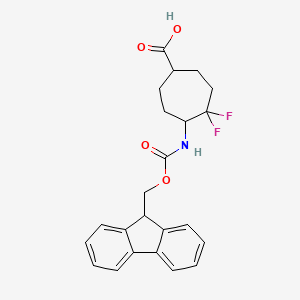

![molecular formula C10H9NO2 B2630308 2-[1-(Hydroxyimino)ethyl]benzofuran CAS No. 91880-85-2](/img/structure/B2630308.png)

2-[1-(Hydroxyimino)ethyl]benzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[1-(Hydroxyimino)ethyl]benzofuran” is a chemical compound with the molecular formula C10H9NO2. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and known for their strong biological activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .科学的研究の応用

Antioxidant and Antibacterial Activities

Research has demonstrated the synthesis of phenolic esters and amides of benzofuran derivatives, showing significant in vitro antioxidant and antibacterial activity. These compounds, derived from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, exhibited good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Additionally, some of these compounds showed potent antibacterial activities against various bacterial strains, highlighting their potential as therapeutic agents (Shankerrao, Bodke, & Mety, 2013).

Antituberculosis and Molecular Docking Study

A study focusing on the synthesis, Structure-Activity Relationship (SAR), and molecular docking of 3-Methyl-1-Benzofuran-2-Carbohydrazide revealed its promising application in antituberculosis. The study underscores the significance of benzofuran compounds in medicinal chemistry, especially their role as chelating agents, and their potential in developing new therapeutic agents (Thorat et al., 2016).

Synthesis of Difunctionalized Benzofuran Derivatives

Innovative synthesis methods for 2,3-difunctionalized benzofuran derivatives have been developed, utilizing palladium-catalyzed double isocyanide insertion reactions. These methods enable the creation of structurally diverse benzofuran derivatives, offering broad applications in chemical synthesis and potential pharmaceutical development (Hu et al., 2018).

Total Synthesis of Natural Benzofuran Isolates

The first total synthesis of a unique natural benzofuran compound isolated from Verbesina luetzelburgii has been achieved. This synthesis opens new avenues for the study and application of benzofuran derivatives in understanding natural products and developing novel compounds with potential biological activities (Pergomet et al., 2017).

Novel Synthesis Approaches for Benzofuran Derivatives

Research has also highlighted novel and facile synthesis methods for benzofuran derivatives, such as 2-(benzofuran-2-yl)benzo[h]quinoline-3-carboxylic acid derivatives. These synthesis strategies involve one-pot reactions and direct reactions, showcasing the versatility and efficiency of creating benzofuran-based compounds for further scientific exploration (Gao et al., 2012).

作用機序

Target of Action

Benzofuran compounds, which 2-[1-(hydroxyimino)ethyl]benzofuran is a part of, are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with their targets in a way that leads to their observed biological activities .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran compounds are known to exhibit strong biological activities, which suggest significant molecular and cellular effects .

特性

IUPAC Name |

(NZ)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODADWVAESHXVQX-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

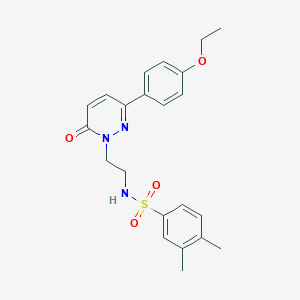

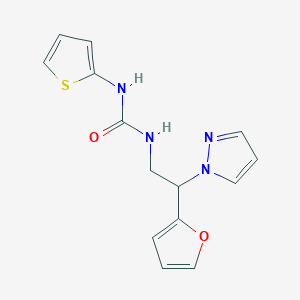

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2630226.png)

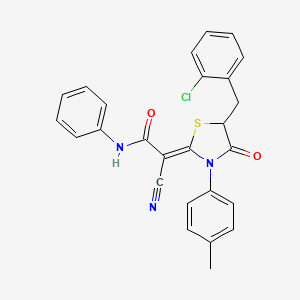

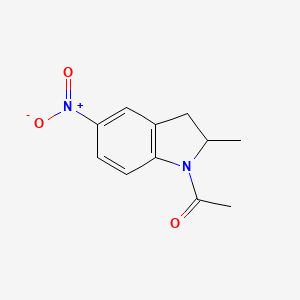

![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B2630229.png)

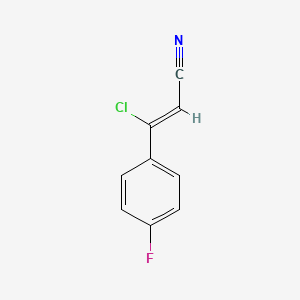

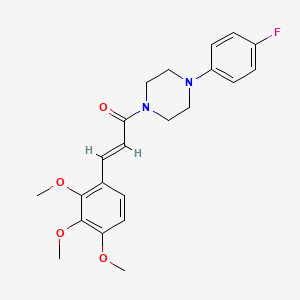

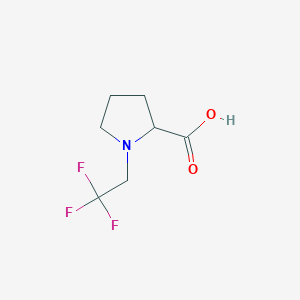

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2630231.png)

![(2Z)-2-{[(4-nitrophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2630249.png)